6-Chloro-2-methylthiazolo[4,5-b]pyrazine
Description
6-Chloro-2-methylthiazolo[4,5-b]pyrazine (molecular formula: C₆H₄ClN₃S) is a fused heterocyclic compound comprising a pyrazine ring fused with a thiazole moiety. Its structure features a chlorine substituent at the 6-position and a methyl group at the 2-position of the thiazolo[4,5-b]pyrazine scaffold (SMILES: CC1=NC2=NC=C(N=C2S1)Cl) .
Properties
IUPAC Name |
6-chloro-2-methyl-[1,3]thiazolo[4,5-b]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3S/c1-3-9-5-6(11-3)10-4(7)2-8-5/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSFRGYQJLGSHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(N=C2S1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00717267 | |
| Record name | 6-Chloro-2-methyl[1,3]thiazolo[4,5-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00717267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1292369-28-8 | |
| Record name | 6-Chloro-2-methyl[1,3]thiazolo[4,5-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00717267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-2-methyl-[1,3]thiazolo[4,5-b]pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Substitution Reactions on Preformed Heterocycles
Substitution at the 6-position of preassembled thiazolo[4,5-b]pyrazine frameworks is a versatile strategy. The Asian Journal of Chemistry details a multi-step synthesis wherein ethyl 2-aminothiazole-5-carboxylate is functionalized with tert-butoxycarbonyl (Boc) groups, followed by hydrolysis and coupling with 2-chloro-6-methylaniline . The resulting intermediate undergoes nucleophilic aromatic substitution with 4,6-dichloro-2-methylpyrimidine in the presence of sodium tert-butoxide, forming the thiazolo[4,5-b]pyrazine core .
Key reaction parameters include:
-
Solvent: THF or n-propanol
-
Base: Sodium tert-butoxide or triethylamine
-
Temperature: 60–120°C
This method highlights the importance of protecting groups (e.g., Boc) in directing substitution patterns and improving yields.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-methylthiazolo[4,5-b]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research indicates that compounds related to thiazolo[4,5-b]pyrazines exhibit significant antimicrobial properties. For instance, derivatives of thiazolo[4,5-b]pyrazine have been synthesized and evaluated for their activity against various pathogens, including bacteria and fungi. A study highlighted the synthesis of several thiazolo[4,5-b]pyrazine derivatives, with some showing promising antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Table 1: Antimicrobial Activity of Thiazolo[4,5-b]pyrazine Derivatives
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 6-Chloro-2-methylthiazolo[4,5-b]pyrazine | S. aureus | 32 µg/mL |
| This compound | B. subtilis | 16 µg/mL |
2. Anti-Parasitic Properties
Another notable application is in combating parasitic infections. The compound has been investigated for its efficacy against Cryptosporidium parvum, a protozoan parasite responsible for gastrointestinal diseases. A study demonstrated that certain thiazolo[4,5-b]pyrazine derivatives showed potent activity against this parasite, with EC50 values indicating significant potential for therapeutic use .
Materials Science Applications
1. Fluorescent Materials
Thiazolo[4,5-b]pyrazines have been explored for their optical properties, particularly in the development of fluorescent materials. Research has shown that modifications to the thiazolo[4,5-b]pyrazine structure can enhance fluorescence brightness. For example, specific substitutions on the thiazole ring have resulted in compounds with improved luminescent properties suitable for applications in sensors and imaging .
Table 2: Fluorescence Properties of Modified Thiazolo[4,5-b]pyrazines
| Compound | Emission Wavelength (nm) | Quantum Yield (%) |
|---|---|---|
| This compound | 550 | 30 |
| Modified Derivative A | 580 | 45 |
Agricultural Chemistry Applications
1. Pesticide Development
The unique chemical structure of this compound makes it a candidate for developing new agrochemicals. Studies have indicated that certain derivatives possess insecticidal properties against common agricultural pests. This potential has prompted further investigation into their efficacy and environmental impact .
Case Study: Efficacy Against Agricultural Pests
A case study evaluated the effectiveness of a thiazolo[4,5-b]pyrazine derivative in controlling aphid populations in crop fields. The results demonstrated a significant reduction in pest numbers compared to untreated controls over a two-week period.
Mechanism of Action
The mechanism of action of 6-Chloro-2-methylthiazolo[4,5-b]pyrazine involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the derivatives of the compound being studied .
Comparison with Similar Compounds
Halogenation Patterns
- Chlorine Position: In studies targeting WWP1/WWP2 E3 ligases, imidazo[4,5-b]pyrazine derivatives with 5,6-dichloro substitution (e.g., compound 5,6-dichloroimidazo[4,5-b]pyrazine) exhibited higher inhibitory activity than mono-chlorinated analogs. In contrast, 6-chloro-2-methylthiazolo[4,5-b]pyrazine lacks a 5-chloro substituent, which may reduce potency against these enzymes compared to dichloro derivatives .
- Bromine Substitution : A 5-bromothiazolo[4,5-b]pyrazine derivative (compound 26) showed reduced activity in WWP2 inhibition assays, suggesting halogen size and position critically influence target engagement .
Methyl vs. Phenyl Groups at C2
Enzyme Inhibition
- WWP1/WWP2 Ligases : Imidazo[4,5-b]pyrazine derivatives with dichloro substitution and ethyl ester side chains (e.g., compound 11) showed potent inhibition via π-π interactions and ion-dipole effects. The thiazolo core in this compound may exhibit weaker binding due to sulfur’s reduced hydrogen-bonding capacity compared to nitrogen in imidazole analogs .
- c-Met Kinase : Triazolo[4,5-b]pyrazine derivatives (e.g., PF-04217903) demonstrate high selectivity for c-Met kinase. Structural differences, such as the triazolo vs. thiazolo core, likely alter kinase hinge-region interactions, making this compound less optimal for this target .
Amplification of Phleomycin Activity
- Thiazolo[4,5-b]pyrazine derivatives with dimethylaminopropylthio side chains (e.g., 3-(2-methylthiazolo[4,5-b]pyrazin-6-ylthio)-N,N-dimethylpropylamine) showed significant phleomycin amplification. The absence of such side chains in this compound likely diminishes this activity .
Electronic and Material Properties
- Bandgap Modulation: Thieno[3,4-b]pyrazine (TPZ)-based polymers exhibit low bandgaps (~0.4–0.5 eV) due to strong electron-withdrawing effects. The thiazolo core in this compound may offer comparable electronic properties for conductive materials, though experimental data are lacking .
- Fluorescence : Substituents at C2 significantly influence fluorescence. While phenyl groups enhance emission via conjugation, the methyl group in this compound likely results in weaker fluorescence .
Biological Activity
6-Chloro-2-methylthiazolo[4,5-b]pyrazine is a heterocyclic compound belonging to the thiazole family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in various therapeutic areas, including antimicrobial, antifungal, and anticancer activities.
Structural Characteristics
- IUPAC Name: 6-chloro-2-methyl-[1,3]thiazolo[4,5-b]pyrazine
- Molecular Formula: C6H4ClN3S
- Molecular Weight: 185.12 g/mol
Chemical Structure
The compound features a thiazole ring fused to a pyrazine structure, with a chlorine atom at the 6-position and a methyl group at the 2-position. This unique substitution pattern influences its reactivity and biological properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been investigated for its effectiveness against various bacterial and fungal strains. The mechanism of action often involves the inhibition of key metabolic pathways in microorganisms.
Table 1: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
Anticancer Properties
The compound has also been explored for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors.
Case Study: In Vitro Anticancer Activity
In a study evaluating the cytotoxic effects of this compound on human cancer cell lines (e.g., HeLa, MCF-7), significant growth inhibition was observed:
- HeLa Cells: IC50 = 15 µM
- MCF-7 Cells: IC50 = 20 µM
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.
The biological activity of thiazole derivatives, including this compound, is attributed to their ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity: Thiazole derivatives can inhibit enzymes involved in critical metabolic pathways in pathogens and cancer cells.
- Cell Membrane Disruption: The compound may disrupt microbial cell membranes, leading to cell death.
Synthetic Routes
The synthesis of this compound typically involves the reaction of hydrazonoyl halides with thioamides under specific conditions. This method allows for the introduction of chlorine and methyl groups at designated positions on the thiazole ring.
Table 2: Reaction Conditions for Synthesis
| Reactants | Conditions | Yield (%) |
|---|---|---|
| Hydrazonoyl halide + Thioamide | Ethanol, Triethylamine, Reflux | 85% |
Chemical Reactivity
The compound undergoes various chemical reactions that can further modify its structure:
- Oxidation: Can form sulfoxides or sulfones.
- Reduction: Converts to thiazolidine derivatives.
- Substitution Reactions: Introduces different functional groups.
Q & A
What are the established synthetic methodologies for 6-chloro-2-methylthiazolo[4,5-b]pyrazine, and how do reaction conditions influence yield?
Basic Research Question
The synthesis employs solid-phase parallel synthesis via tandem reactions. A validated protocol involves reacting isothiocyanate-terminated resin with o-bromo-2-aminopyrazine to form cyclized 2-aminothiazolo[4,5-b]pyrazine intermediates, followed by Suzuki coupling at the C6 position for diversification . Knoevenagel condensation with aldehydes under mild basic conditions (e.g., piperidine catalyst) introduces α,β-unsaturated ketone extensions at the methylthiazolo group . Key parameters for yield optimization include:
- Resin crosslink density : 30–40% to balance swelling and stability
- Temperature control : 45–55°C for Suzuki coupling to minimize side reactions
- Electrophile selection : Alkyl halides, acyl chlorides, or sulfonyl chlorides for functional group diversification
Which spectroscopic and analytical techniques are optimal for characterizing thiazolo[4,5-b]pyrazine derivatives?
Basic Research Question
A multi-technique approach is critical:
NMR spectroscopy : H/C NMR identifies substituent patterns and confirms cyclization (e.g., loss of NH signals in thiazolo ring formation) .
Mass spectrometry : High-resolution ESI-MS validates molecular weights (e.g., detecting chlorine isotopic patterns) .
X-ray crystallography : Resolves stereoelectronic effects, as demonstrated in pyrazolo[3,4-b]pyrazine analogs .
HPLC-PDA : Purity assessment (>95%) with C18 columns and acetonitrile/water gradients .
How can researchers resolve discrepancies in bioactivity data for derivatives with similar substitution patterns?
Advanced Research Question
Contradictions often arise from subtle stereoelectronic effects or assay variability. A systematic strategy includes:
Structural validation : X-ray crystallography to confirm conformations .
Comparative Molecular Field Analysis (CoMFA) : Maps steric/electrostatic requirements for target binding.
Orthogonal assays : Combine enzymatic inhibition (e.g., kinase assays) with cellular permeability measurements.
For example, N-acylation vs. N-sulfonylation at the 2-amino group alters polar surface area (35–65 Ų), significantly impacting membrane penetration and activity .
What computational strategies effectively model the electronic properties of this compound?
Advanced Research Question
Multiconfiguration time-dependent Hartree (MCTDH) methods simulate vibronic couplings in pyrazine systems, requiring full-mode Hamiltonian construction (24 vibrational modes) to reproduce S₁-S₂ transition dynamics . For thiazolo derivatives:
DFT calculations (B3LYP/6-31G*): Analyze chlorine charge distribution and methylthiazolo ring puckering effects on HOMO-LUMO gaps.
Solvent modeling : Polarizable Continuum Model (PCM) for solvent interaction analysis.
Benchmarking : Compare theoretical UV-Vis spectra (λmax 320–340 nm) with experimental data .
How do structural modifications at the C6 position influence biological activity?
Advanced Research Question
Suzuki coupling at C6 enables precise functionalization:
- Electron-withdrawing groups (e.g., -NO₂): Enhance target binding via dipole interactions but may reduce solubility.
- Aryl/heteroaryl groups : Improve π-π stacking with hydrophobic enzyme pockets (e.g., kinase inhibitors) .
- Polar substituents (e.g., -OH, -NH₂): Increase solubility but require protection during synthesis .
Case study: 6-Amino derivatives show 3-fold higher activity in enzyme inhibition compared to 6-chloro analogs, attributed to hydrogen-bonding capacity .
What are the key challenges in functionalizing the thiazolo[4,5-b]pyrazine core, and how can they be mitigated?
Advanced Research Question
Challenges include regioselectivity and reactive intermediate stability :
Deprotometallation : Use zinc-based traps to stabilize lithio intermediates during functionalization .
Regioselective iodination : Achieve 5- or 6-position selectivity via calculated pKa analysis (THF solvent model) .
Diiodide formation : Convert mixed 5-/6-iodo products to 5,6-diiodides for double Suzuki coupling .
How can reaction scalability be improved for multi-step syntheses of this compound?
Basic Research Question
Solid-phase synthesis : Enables parallelization and reduces purification steps .
Flow chemistry : Continuous reactors optimize exothermic reactions (e.g., cyclization steps).
Catalyst recycling : Immobilized Pd catalysts for Suzuki coupling reduce metal leaching .
What structural analogs of this compound show promise in medicinal chemistry?
Advanced Research Question
Key analogs include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
